8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its spirocyclic structure and potential applications in medicinal chemistry and materials science. The compound features a unique combination of a triazaspirodecane core and a benzo[d][1,3]dioxole moiety, contributing to its distinct chemical properties and biological activities. Its synthesis typically involves multi-step organic reactions, making it of significant interest in scientific research and industrial applications.
The compound is classified under the category of spirocyclic compounds, which are characterized by the presence of two or more rings that share one or more atoms. It is indexed with the CAS Number 1021117-53-2 and has been referenced in various chemical databases such as PubChem and BenchChem . The unique structure of this compound allows it to interact with biological systems, making it a candidate for further investigation in drug discovery and development.
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione generally involves several key steps:
The synthetic routes are carefully designed to ensure high efficiency and selectivity in forming the desired product. Reaction conditions such as pH, temperature, and the presence of solvents play crucial roles in determining the success of each synthetic step.
The molecular formula of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is C17H19N3O5. Its structure can be represented using various chemical notation systems:
InChI=1S/C17H19N3O5/c1-2-20-15(22)17(18-16(20)23)5-7-19(8-6-17)14(21)11-3-4-12-13(9-11)25-10-24-12/h3-4,9H,2,5-8,10H2,1H3,(H,18,23)This representation highlights the connectivity of atoms within the molecule.
The molecular weight is approximately 345.35 g/mol. The unique spirocyclic arrangement contributes to its chemical behavior and potential reactivity.
8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves interactions with biological macromolecules:
These interactions potentially modulate enzyme activity or receptor function, leading to observable biological effects.
While specific physical properties such as melting point or boiling point may not be widely reported for this compound due to its complexity and novelty in research contexts, its solubility characteristics can significantly influence its application potential.
The stability of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under various conditions (e.g., pH changes or exposure to light) is essential for determining its viability in practical applications.
This compound has several promising applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: